molecular formula C24H27NO9 B1207761 Lactoquinomycin B CAS No. 101342-94-3

Lactoquinomycin B

Cat. No. B1207761
M. Wt: 473.5 g/mol
InChI Key: UKGUMAYTBDAONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactoquinomycin B is a natural product found in Streptomyces tanashiensis with data available.

Scientific Research Applications

Antibacterial Activity and Mechanism of Action

Lactoquinomycin B, as a part of the lactoquinomycin family, has shown notable antibacterial activities. For instance, Lactoquinomycin A, a related compound, has demonstrated potent antibacterial activities against Gram-positive bacteria, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It operates by inducing DNA damage rather than inhibiting protein synthesis, suggesting that it intercalates into double-stranded DNA and impacts DNA repair mechanisms. This finding is crucial in understanding the action mechanism of lactoquinomycins and potentially Lactoquinomycin B as well (Chung, Kwon, Shin, & Oh, 2020).

Cancer Research

In cancer research, lactoquinomycins have been identified as selective inhibitors of the serine-threonine kinase AKT, a critical player in cancer progression. Synthetic pyranonaphthoquinones (PNQs), based on lactoquinomycins, have been designed and exhibit inhibition of tumor cell lines with constitutively activated AKT. The biochemical data support a mechanism of action involving bioreductive alkylation, indicating a novel approach in cancer treatment using lactoquinomycin derivatives (Salaski, Krishnamurthy, Ding, et al., 2009).

Structural Insights

The structure of medermycin/lactoquinomycin A and related naphthoquinones, including lactoquinomycin B, has been a subject of revision based on chemical and spectral data. Understanding the structure of these compounds is essential for developing targeted therapies and optimizing their biological activity (Leo, Morin, & Philouze, 2002).

properties

CAS RN

101342-94-3

Product Name

Lactoquinomycin B

Molecular Formula

C24H27NO9

Molecular Weight

473.5 g/mol

IUPAC Name

5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione

InChI

InChI=1S/C24H27NO9/c1-9-18(27)13(25(3)4)7-14(31-9)11-5-6-12-17(19(11)28)21(30)23-10(2)32-15-8-16(26)33-22(15)24(23,34-23)20(12)29/h5-6,9-10,13-15,18,22,27-28H,7-8H2,1-4H3

InChI Key

UKGUMAYTBDAONQ-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C6C(CC(=O)O6)OC(C4(C3=O)O5)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C6C(CC(=O)O6)OC(C4(C3=O)O5)C)O)N(C)C)O

synonyms

lactoquinomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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